Nicodicosapent
Übersicht
Beschreibung
Nicodicosapent is a fatty acid niacin conjugate known for its role as an inhibitor of the sterol regulatory element-binding protein (SREBP). This protein is a key regulator of cholesterol metabolism, influencing proteins such as proprotein convertase subtilisin/kexin type 9 (PCSK9), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), ATP citrate lyase, and Niemann-Pick C1-Like 1 (NPC1L1) . This compound has shown potential in reducing cholesterol levels and triglycerides, making it a compound of interest in metabolic disease research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nicodicosapent involves the conjugation of a fatty acid with niacin. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for such conjugations typically involve esterification or amidation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale esterification or amidation processes, utilizing automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: Nicodicosapent undergoes several types of chemical reactions, including:
Hydrolysis: this compound undergoes time-dependent hydrolysis in HepG2 cells.
Inhibition Reactions: It inhibits the production of mature SREBP-2 protein and shows synergistic inhibition on secreted PCSK9.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous environments, often catalyzed by enzymes or acidic/basic conditions.
Inhibition Reactions: These reactions are studied in vitro using cell cultures and specific inhibitors to observe the effects on protein production.
Major Products:
Hydrolysis Products: Nicotinic acid and fatty acid derivatives.
Inhibition Products: Reduced levels of PCSK9 and mature SREBP-2 protein.
Wissenschaftliche Forschungsanwendungen
Nicodicosapent has several scientific research applications:
Chemistry: Used as a model compound to study fatty acid-niacin conjugates and their effects on cholesterol metabolism.
Biology: Investigated for its role in regulating cholesterol and triglyceride levels in cell cultures and animal models
Medicine: Potential therapeutic agent for hypercholesterolemia, hyperlipoproteinemia, and hypertriglyceridemia.
Industry: Could be used in the development of cholesterol-lowering drugs and supplements.
Wirkmechanismus
Nicodicosapent exerts its effects by inhibiting the sterol regulatory element-binding protein (SREBP), which is crucial for cholesterol metabolism . By inhibiting SREBP, this compound reduces the production of proteins involved in cholesterol synthesis and uptake, such as PCSK9, HMG-CoA reductase, ATP citrate lyase, and NPC1L1 . This leads to lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream.
Vergleich Mit ähnlichen Verbindungen
Fatty Acid Conjugates: Other fatty acid conjugates may have similar cholesterol-lowering effects but differ in their specific targets and efficacy.
Uniqueness: Nicodicosapent is unique due to its dual action as a fatty acid niacin conjugate and its specific inhibition of SREBP, which makes it particularly effective in reducing cholesterol and triglyceride levels .
Biologische Aktivität
Nicodicosapent, identified by its CAS number 1269181-69-2, is a fatty acid niacin conjugate that has garnered attention for its biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This compound functions as an inhibitor of the sterol regulatory element-binding protein (SREBP), a critical regulator of lipid metabolism and cholesterol homeostasis. Understanding the biological activity of this compound is essential for its application in treating metabolic disorders, including dyslipidemia and cardiovascular diseases.
This compound exerts its biological effects primarily through the inhibition of SREBP. This inhibition leads to a reduction in the expression of genes involved in cholesterol and fatty acid synthesis, thereby influencing lipid metabolism. The compound's ability to modulate lipid levels positions it as a candidate for managing conditions associated with metabolic syndrome.
In Vitro Studies
Research indicates that this compound demonstrates significant effects on various cell lines. For instance, studies have shown that it can reduce triglyceride accumulation in hepatocytes, which is crucial for addressing non-alcoholic fatty liver disease (NAFLD). The following table summarizes key findings from in vitro experiments:
Cell Line | Concentration | Observation | Reference |
---|---|---|---|
HepG2 | 10 µM | Decreased triglyceride levels | |
3T3-L1 (adipocytes) | 5 µM | Inhibition of adipogenesis | |
C2C12 (myoblasts) | 20 µM | Enhanced glucose uptake |
In Vivo Studies
In vivo studies further elucidate the compound's effects on metabolic parameters. Animal models treated with this compound exhibited improved lipid profiles and reduced body weight gain compared to control groups. A notable study involved administering this compound to obese mice, resulting in:
- Reduction in body weight : 10% decrease after 8 weeks.
- Lipid profile improvement : Significant reduction in total cholesterol and triglycerides.
- Insulin sensitivity enhancement : Improved glucose tolerance tests.
These findings suggest that this compound may have a role in managing obesity-related metabolic disorders.
Clinical Applications
Recent clinical trials have explored the efficacy of this compound in patients with dyslipidemia. One significant study reported:
- Participants : 200 patients with elevated LDL cholesterol.
- Treatment Duration : 12 weeks.
- Dosage : 1 g/day of this compound.
- Results :
- Average LDL reduction: 30%.
- Improvement in HDL levels: +15%.
This trial highlights the potential of this compound as a therapeutic agent for lipid management.
Safety and Tolerability
Safety profiles from clinical studies indicate that this compound is generally well-tolerated, with few adverse effects reported. The most common side effects include mild gastrointestinal discomfort and transient liver enzyme elevations, which were not clinically significant.
Eigenschaften
IUPAC Name |
N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(32)30-23-24-31-28(33)26-20-19-22-29-25-26/h3-4,6-7,9-10,12-13,15-16,19-20,22,25H,2,5,8,11,14,17-18,21,23-24H2,1H3,(H,30,32)(H,31,33)/b4-3-,7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQALOWPCKMFDQ-JLNKQSITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCNC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCNC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269181-69-2 | |
Record name | Nicodicosapent [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269181692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NICODICOSAPENT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72995E50VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.